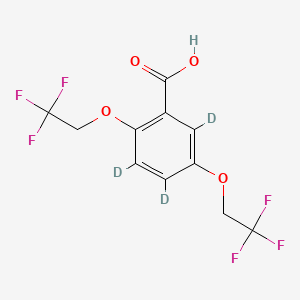
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE is a synthetic derivative of diprenorphine, an opioid receptor antagonist. This compound is characterized by its molecular formula C44H47NO4 and a molecular weight of 653.85 g/mol . It is a colorless or nearly colorless solid with a density of approximately 1.32 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE involves multiple steps. One notable method includes the conversion of diprenorphine to 6-O-desmethyl-diprenorphine using LiAlH4/CCl4 system . The phenolic 3-OH group is then protected with a triphenylmethyl group, resulting in this compound . Selective alkylation of this intermediate is achieved using (2-bromoethoxy)-tert-butyldiphenylsilane in the 6-O-position . Finally, the TBDPS protecting group is cleaved, and the primary alcohol is tosylated with Tos2O/CH2Cl2/pyridine to yield the desired precursor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the outlined laboratory procedures, with potential optimizations for scale-up and automation to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve or in the presence of bases like or .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects by binding to opioid receptors, including mu (MOR) , kappa (KOR) , and delta (DOR) receptors . It acts as an antagonist, blocking the effects of endogenous opioids and other agonists at these receptors . This interaction modulates various physiological processes, including pain perception and mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diprenorphine: The parent compound, also an opioid receptor antagonist.
6-O-Desmethyl-Diprenorphine: A direct precursor in the synthesis of 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE.
[18F]FE-DPN: A radiolabeled derivative used in PET imaging.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its utility as a precursor for radiolabeled imaging agents. Its trityl protection group allows for selective reactions, facilitating the synthesis of various derivatives for research applications .
Eigenschaften
CAS-Nummer |
157891-92-4 |
|---|---|
Molekularformel |
C44H47NO4 |
Molekulargewicht |
653.863 |
InChI |
InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
InChI-Schlüssel |
GQJWDBCOKDMQTG-NGHQQUAESA-N |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)





![2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B589894.png)
![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)
